This compound can be synthesized through several methods, primarily involving the esterification of corresponding carboxylic acids with tert-butyl alcohol. The synthesis often requires acid catalysts to facilitate the reaction under controlled conditions.
The synthesis of (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate typically involves the following steps:
The typical reaction conditions include:
The molecular structure of (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 193.24 g/mol |
| InChI Key | VHHOANRGJDNEQY-SNAWJCMRSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C=CC1=CNC=C1 |
The compound features a double bond between the carbon atoms in the acrylate part, contributing to its reactivity in various chemical reactions.
(E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate can undergo several significant chemical reactions:
The mechanisms of action for the reactions involving (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate can be summarized as follows:
(E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate is expected to exhibit typical properties associated with esters:
The compound's reactivity is influenced by its functional groups:
(E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate has various applications in scientific research:
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1